molecular formula C15H11N3O2 B14421339 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate CAS No. 84920-11-6

3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate

Cat. No.: B14421339
CAS No.: 84920-11-6
M. Wt: 265.27 g/mol
InChI Key: ORFYNBSXVBIOHY-UHFFFAOYSA-N
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Description

3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methyl group, and an indolizinyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base to form the dicyanoethenyl group . This intermediate can then undergo further reactions to introduce the indolizinyl and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dicyanoethenyl group or other functional groups within the molecule.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate exerts its effects involves interactions with molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the indolizinyl acetate moiety may interact with specific enzymes or receptors. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

84920-11-6

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

[3-(2,2-dicyanoethenyl)-5-methylindolizin-2-yl] acetate

InChI

InChI=1S/C15H11N3O2/c1-10-4-3-5-13-7-15(20-11(2)19)14(18(10)13)6-12(8-16)9-17/h3-7H,1-2H3

InChI Key

ORFYNBSXVBIOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CC(=C(N12)C=C(C#N)C#N)OC(=O)C

Origin of Product

United States

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